molecular formula C20H19F2N5O3S B2713638 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034593-66-1

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2713638
M. Wt: 447.46
InChI Key: TWEUHNJKKSKQJN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant and Anticancer Properties

Researchers have investigated the antioxidant properties of triazolo-thiadiazoles, revealing their potential as potent antioxidants compared to standard compounds. Additionally, these substances exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating a promising avenue for cancer treatment. The mechanism of action involves inhibiting cell growth and inducing apoptosis, confirmed through flow cytometric studies and chromatin condensation studies by Hoechst staining (Sunil et al., 2010).

Antimicrobial and Antituberculosis Activity

Another area of interest is the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside exhibiting antituberculosis activity and low cytotoxicity. This highlights their potential as therapeutic agents in combating tuberculosis (Jeankumar et al., 2013).

Inhibition of Nitric Oxide Synthase

Research on pyrazoline and thiadiazoline derivatives has shown their inhibitory activities against two isoforms of nitric oxide synthase. These findings suggest the compounds' potential utility in treating diseases where nitric oxide plays a pathological role. The study provided insights into the structure-activity relationships, indicating that the inhibitory potential is primarily associated with the compounds' electrostatic properties (Arias et al., 2018).

Antiviral Activities

A novel series of compounds synthesized for anti-HIV activity showed promising results, with several compounds exhibiting significant potency against the virus. This development opens new avenues for the creation of effective antiretroviral therapies, highlighting the importance of chemical synthesis in the development of novel therapeutic agents (Aslam et al., 2014).

Photosynthetic Electron Transport Inhibition

Investigations into pyrazole derivatives as potential inhibitors of photosynthetic electron transport have revealed that certain compounds exhibit inhibitory properties comparable to commercial herbicides. This suggests a potential application in the development of new herbicidal agents targeting photosynthesis, offering an environmentally friendly alternative to existing products (Vicentini et al., 2005).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have access to a scientific database or a library, you might be able to find more information there. Alternatively, you could consider reaching out to researchers in the field for more information.


properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c1-25-19(12-16(24-25)13-3-5-14(21)6-4-13)20(28)23-9-10-27-18-11-15(22)7-8-17(18)26(2)31(27,29)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEUHNJKKSKQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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